molecular formula C19H17Cl3N4S B4279373 N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylbenzyl)thiourea

N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylbenzyl)thiourea

Cat. No. B4279373
M. Wt: 439.8 g/mol
InChI Key: CVABCWDEFOLKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylbenzyl)thiourea is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound is a thiourea derivative that has been synthesized through a multi-step process. The aim of

Mechanism of Action

The mechanism of action of N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylbenzyl)thiourea is not fully understood. However, it has been suggested that it exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of protein kinase B (AKT), which is a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylbenzyl)thiourea has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as a therapeutic agent for diabetes by regulating glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylbenzyl)thiourea in lab experiments is its potential pharmacological properties. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties, which makes it a promising compound for further research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its pharmacological effects.

Future Directions

There are several future directions for research on N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylbenzyl)thiourea. One direction is to further investigate its mechanism of action in order to design experiments that specifically target its pharmacological effects. Another direction is to study its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to optimize the synthesis method of this compound in order to improve its yield and purity.

Scientific Research Applications

N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylbenzyl)thiourea has been found to have potential pharmacological properties. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. Several studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as a therapeutic agent for diabetes by regulating glucose metabolism.

properties

IUPAC Name

1-[4-chloro-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-[(4-methylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N4S/c1-12-2-4-13(5-3-12)9-23-19(27)24-18-17(22)11-26(25-18)10-14-6-7-15(20)8-16(14)21/h2-8,11H,9-10H2,1H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVABCWDEFOLKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)NC2=NN(C=C2Cl)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylbenzyl)thiourea
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N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylbenzyl)thiourea
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N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylbenzyl)thiourea
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N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylbenzyl)thiourea
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N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylbenzyl)thiourea
Reactant of Route 6
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N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylbenzyl)thiourea

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